Thujane
Overview
Description
Thujane is a bicyclic monoterpene ketone, primarily found in the essential oils of various plants such as Artemisia absinthium, Salvia officinalis, Tanacetum vulgare, and Thuja occidentalis . It exists in two diastereomeric forms: α-thujone and β-thujone . This compound is known for its neurotoxic effects, particularly its interaction with the GABA-gated chloride channel .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thujane can be synthesized from (+)-sabinene through a three-step pathway. The first step involves the oxidation of (+)-sabinene to an isomer of (+)-sabinol by a cytochrome P450 enzyme. This is followed by the conversion to (+)-sabinone via a dehydrogenase .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants like Artemisia absinthium and Salvia officinalis. The essential oils are then subjected to fractional distillation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Thujane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions with halogens like chlorine or bromine under UV light.
Major Products:
Oxidation: Oxidation of this compound typically yields thujone.
Reduction: Reduction of this compound can produce thujanol.
Substitution: Halogenation of this compound results in halothis compound.
Scientific Research Applications
Thujane has a wide range of applications in scientific research:
Mechanism of Action
Thujane exerts its effects primarily through its interaction with the GABA-gated chloride channel. α-Thujone acts as a modulator of this channel, being roughly two to three times as potent as the β isomer . This interaction leads to the inhibition of the GABA receptor, resulting in neurotoxic effects . Additionally, this compound has been shown to enhance the proliferation of CD3AK cells and cytotoxicity to colon cancer cell lines .
Comparison with Similar Compounds
Sabinene: A precursor in the biosynthesis of thujane.
Thujone: The oxidized form of this compound.
Thujanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its dual diastereomeric forms, α-thujone and β-thujone, which exhibit different potencies and biological activities . Its ability to modulate the GABA-gated chloride channel sets it apart from other similar compounds .
Properties
IUPAC Name |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-7(2)10-5-4-8(3)9(10)6-10/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTNBVHDRFKLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275769, DTXSID40963741 | |
Record name | Thujane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471-12-5, 11052-97-4 | |
Record name | Thujane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thujane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thujane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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